C.I. Reactive Orange 4
Overview
Description
C.I. Reactive Orange 4 is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its bright orange color and excellent fastness properties. The compound is characterized by the presence of azo (-N=N-) groups, which are responsible for its vivid color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Reactive Orange 4 involves the diazotization of 2-naphthylamine-1,5-disulfonic acid followed by coupling with 2,4,6-trichloro-1,3,5-triazine and 5-hydroxy-2-(N-methyl) naphthylamine-7-sulfonic acid . The reaction conditions typically include maintaining a low temperature to ensure the stability of the diazonium salt and using an alkaline medium for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of C.I. Reactive Orange 4 is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves continuous monitoring and adjustment to optimize yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for use.
Chemical Reactions Analysis
Types of Reactions
C.I. Reactive Orange 4 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized, leading to the breakdown of the dye structure.
Reduction: The azo groups can be reduced to amines, which can further react to form different compounds.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, which are essential for its reactivity with fibers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions or amines are used under alkaline conditions.
Major Products Formed
Oxidation: Leads to the formation of smaller organic molecules and inorganic salts.
Reduction: Produces aromatic amines and other related compounds.
Substitution: Results in the formation of covalent bonds with fibers, enhancing dye fixation.
Scientific Research Applications
C.I. Reactive Orange 4 has several applications in scientific research:
Chemistry: Used as a model compound in studies of azo dye degradation and photocatalysis.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in textile dyeing, wastewater treatment studies, and as a tracer in environmental monitoring.
Mechanism of Action
The primary mechanism of action of C.I. Reactive Orange 4 involves its ability to form covalent bonds with hydroxyl groups on cellulose fibers. This reaction occurs through nucleophilic substitution on the triazine ring, resulting in a strong and durable attachment of the dye to the fiber. The molecular targets include the hydroxyl groups on cellulose, and the pathways involve the formation of a reactive intermediate that facilitates the bonding process .
Comparison with Similar Compounds
Similar Compounds
- C.I. Reactive Orange 13
- C.I. Reactive Red 2
- C.I. Reactive Blue 19
Uniqueness
C.I. Reactive Orange 4 is unique due to its specific combination of azo and triazine groups, which provide both vivid color and strong reactivity with fibers. Compared to similar compounds, it offers a balance of brightness, fastness properties, and ease of application, making it a preferred choice in the textile industry .
Biological Activity
C.I. Reactive Orange 4 (RO4) is a synthetic azo dye widely utilized in the textile industry. Its biological activity, particularly in relation to environmental impact and potential applications in bioremediation, has garnered significant attention. This article explores the biological activity of RO4, focusing on its degradation mechanisms, toxicity, and potential applications.
Overview of this compound
This compound is characterized by its azo (-N=N-) functional groups, which contribute to its vivid orange color and reactivity with cellulosic fibers. The compound's molecular weight is approximately 781.5 g/mol, and it is known for its excellent fastness properties in dyeing processes.
The primary mechanism of action for this compound involves the formation of covalent bonds with hydroxyl groups on cellulose fibers through nucleophilic substitution reactions on the triazine ring. This reaction results in a strong attachment of the dye to the fiber, enhancing its durability.
Toxicological Profile
Azo dyes, including RO4, are known for their potential toxic effects due to their ability to bioaccumulate in the environment. Studies have indicated that these compounds can exhibit carcinogenic and mutagenic properties, necessitating effective degradation strategies to mitigate their environmental impact .
Biodegradation Studies
Recent research has highlighted various biological agents capable of degrading this compound:
- Actinobacteria : Species such as Streptomyces albidoflavus have demonstrated significant capabilities in decolorizing and degrading azo dyes, including RO4. In one study, S. albidoflavus achieved a decolorization rate of over 60% within five days under optimized conditions (pH 6, temperature 35 °C) .
- Marine Actinobacteria : Another study isolated Nocardiopsis sp., which showed an impressive decolorization efficiency of 85.6% within 24 hours at optimal conditions (pH 8, temperature 35 °C) .
Electrochemical Degradation
Electrochemical methods have also been explored for the degradation of this compound. A study utilizing a silver-carbon composite electrode reported effective decolorization through electrochemical oxidation techniques, demonstrating an alternative approach for treating textile effluents containing RO4 .
Comparative Analysis of Degradation Techniques
Method | Organism/Agent | Decolorization Efficiency | Time Frame |
---|---|---|---|
Biodegradation | Streptomyces albidoflavus | Up to 60% | 5 days |
Biodegradation | Nocardiopsis sp. | 85.6% | 24 hours |
Electrochemical Oxidation | Silver-Carbon Composite | High | Varies |
Research Findings
- Biodegradation Mechanisms : The degradation pathways often involve enzymatic activity, with laccase enzymes playing a crucial role in breaking down the dye structure into less toxic metabolites .
- Environmental Impact : The biodegradation products from RO4 are typically less toxic than the parent compound, indicating that bioremediation strategies using microorganisms can effectively reduce environmental hazards associated with azo dyes .
- Application in Photodynamic Therapy : Preliminary studies suggest potential applications of RO4 in medical fields such as photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.
Properties
IUPAC Name |
trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXWHYHTMGGNST-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H13Cl2N6Na3O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
73816-75-8 (Parent) | |
Record name | C.I. Reactive Orange 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4072079 | |
Record name | C.I. Reactive Orange 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
781.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70616-90-9, 12225-82-0 | |
Record name | C.I. Reactive Orange 4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070616909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Reactive Orange 4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]naphthalene-1,5-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-Naphthalenedisulfonic acid, 2-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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